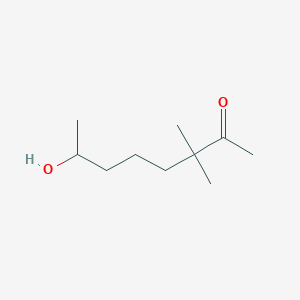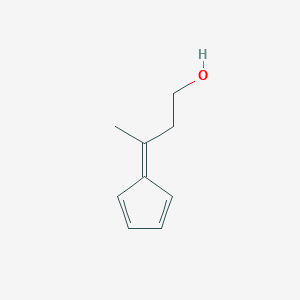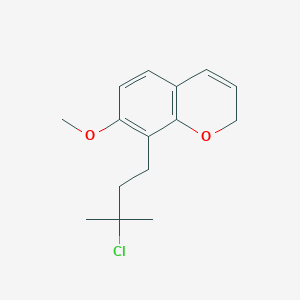
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran is a synthetic organic compound with a complex structure. It belongs to the class of benzopyrans, which are known for their diverse biological activities and applications in various fields such as chemistry, biology, and medicine.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran typically involves multiple steps, starting from readily available precursors. One common method involves the alkylation of a benzopyran derivative with 3-chloro-3-methylbutyl chloride under basic conditions. The reaction is usually carried out in the presence of a strong base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality and efficiency.
化学反応の分析
Types of Reactions
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran can undergo various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be replaced by other nucleophiles such as amines, thiols, or alkoxides.
Oxidation: The methoxy group can be oxidized to a hydroxyl group or further to a carbonyl group under strong oxidizing conditions.
Reduction: The compound can be reduced to remove the chloro group or to modify the benzopyran ring.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or tert-butanol.
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst.
Major Products Formed
Nucleophilic Substitution: Products with different functional groups replacing the chloro group.
Oxidation: Products with hydroxyl or carbonyl groups.
Reduction: Dechlorinated or modified benzopyran derivatives.
科学的研究の応用
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects and as a lead compound for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran involves its interaction with specific molecular targets and pathways. It may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific biological context and the modifications made to the compound.
類似化合物との比較
Similar Compounds
- 3-Chloro-3-methylbutylbenzene
- 3-Chloro-3-methylbutyl ester of butanoic acid
- 2-Chloro-2-methyl-4-phenylbutane
Uniqueness
8-(3-Chloro-3-methylbutyl)-7-methoxy-2H-1-benzopyran is unique due to its specific substitution pattern on the benzopyran ring, which imparts distinct chemical and biological properties. Its combination of a chloro group and a methoxy group on the benzopyran scaffold makes it a versatile compound for various applications in research and industry.
特性
CAS番号 |
96602-73-2 |
|---|---|
分子式 |
C15H19ClO2 |
分子量 |
266.76 g/mol |
IUPAC名 |
8-(3-chloro-3-methylbutyl)-7-methoxy-2H-chromene |
InChI |
InChI=1S/C15H19ClO2/c1-15(2,16)9-8-12-13(17-3)7-6-11-5-4-10-18-14(11)12/h4-7H,8-10H2,1-3H3 |
InChIキー |
XCXNUCSFGHRBBD-UHFFFAOYSA-N |
正規SMILES |
CC(C)(CCC1=C(C=CC2=C1OCC=C2)OC)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![4,5-Bis[fluoro(dinitro)methyl]-1,3-dioxolane](/img/structure/B14342883.png)
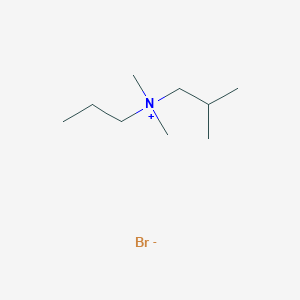
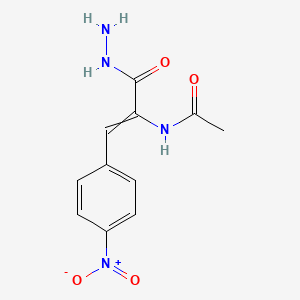
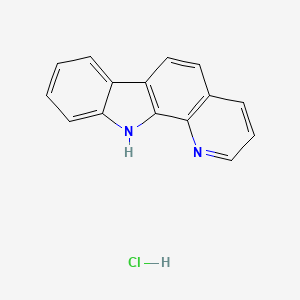
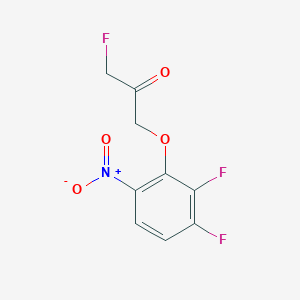
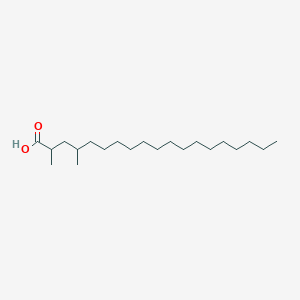
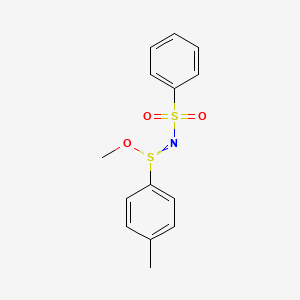
![4-{2-[(4-Methoxyphenyl)methoxy]ethoxy}phenol](/img/structure/B14342931.png)
![4-[(4-chlorobenzoyl)amino]-N-[(E)-(4-methylphenyl)methylideneamino]benzamide](/img/structure/B14342947.png)
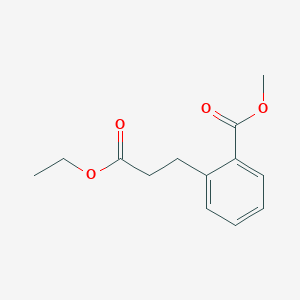
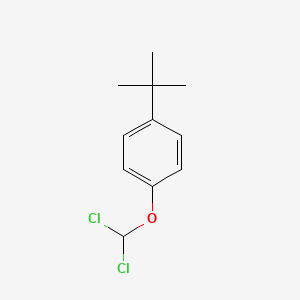
![(4R,4aR,7S,7aR,12bS)-9-methoxy-3-methyl-2,4,4a,5,6,7,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-ol;(1R,2S)-2-(methylamino)-1-phenylpropan-1-ol;phosphoric acid;hydrochloride](/img/structure/B14342963.png)
